molecular formula C15H16O6S B1677181 Odiparcil CAS No. 137215-12-4

Odiparcil

货号: B1677181
CAS 编号: 137215-12-4
分子量: 324.4 g/mol
InChI 键: JRHNIQQUVJOPQC-AQNFWKISSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Odiparcil is an orally-available small molecule that has shown potential in the treatment of mucopolysaccharidosis (MPS), a group of rare and progressive genetic disorders. It works by decreasing the lysosomal accumulation of chondroitin sulfate and dermatan sulfate in patients with certain MPS subtypes, including MPS I, II, IVa, VI, and VII .

准备方法

The synthesis of odiparcil involves the modification of β-D-xyloside derivatives. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. it is known that the compound is developed through a series of chemical reactions that facilitate the production of soluble glycosaminoglycans, which can be excreted in the urine rather than accumulating in cells .

化学反应分析

Odiparcil undergoes various chemical reactions, primarily focusing on the synthesis and modification of glycosaminoglycans. The compound changes the way chondroitin sulfate and dermatan sulfate are synthesized, facilitating the production of soluble glycosaminoglycans. Common reagents and conditions used in these reactions include β-D-xyloside derivatives and specific enzymatic conditions that promote the synthesis of soluble glycosaminoglycans .

科学研究应用

Odiparcil has been extensively studied for its potential in treating mucopolysaccharidosis. In vitro studies have shown that this compound stimulates the secretion of sulfated glycosaminoglycans into culture media, mainly of chondroitin sulfate and dermatan sulfate type. In vivo studies in animal models have demonstrated that this compound is well distributed in disease-relevant tissues and organs, achieving significant reductions in glycosaminoglycan accumulation .

作用机制

Odiparcil works by modifying the synthesis of glycosaminoglycans, specifically chondroitin sulfate and dermatan sulfate. It facilitates the production of soluble glycosaminoglycans, which can be excreted in the urine. This mechanism helps reduce the intracellular accumulation of glycosaminoglycans, thereby decreasing lysosomal storage and alleviating symptoms associated with mucopolysaccharidosis .

相似化合物的比较

Odiparcil is unique in its ability to modify the synthesis of glycosaminoglycans and facilitate their excretion. Similar compounds include enzyme replacement therapies (ERT) used for treating mucopolysaccharidosis. ERT has limited efficacy due to poor penetration in some organs and tissues. Unlike ERT, this compound is a small molecule that is well distributed in the body, even in tissues that are poorly vascularized or protected by barriers such as the eyes .

Conclusion

This compound represents a promising therapeutic option for patients with mucopolysaccharidosis. Its unique mechanism of action and ability to reduce glycosaminoglycan accumulation make it a valuable compound in the field of rare genetic disorders. Further research and clinical trials will continue to explore its potential and efficacy in treating various subtypes of mucopolysaccharidosis.

属性

IUPAC Name

4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNIQQUVJOPQC-AQNFWKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057639
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137215-12-4
Record name Odiparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137215124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odiparcil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIK1414ZI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Odiparcil
Reactant of Route 2
Odiparcil
Reactant of Route 3
Reactant of Route 3
Odiparcil
Reactant of Route 4
Odiparcil
Reactant of Route 5
Odiparcil
Reactant of Route 6
Odiparcil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。